

physicochemical properties of 4,5-dichlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-dichlorobenzene-1,2-diamine

Cat. No.: B119697

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4,5-dichlorobenzene-1,2-diamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichlorobenzene-1,2-diamine, also known as 4,5-dichloro-o-phenylenediamine, is an aromatic diamine with the chemical formula C₆H₆Cl₂N₂.^{[1][2][3][4]} Its structure, featuring a benzene ring substituted with two adjacent amine groups and two chlorine atoms, makes it a valuable intermediate in various synthetic processes.^[5] This compound is particularly significant in the pharmaceutical and agrochemical industries.^[5] In the pharmaceutical sector, it serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs), where its structural characteristics allow for targeted modifications to achieve desired pharmacological effects.^[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,5-dichlorobenzene-1,2-diamine**, details on experimental methodologies for their determination, and a logical workflow for a key application.

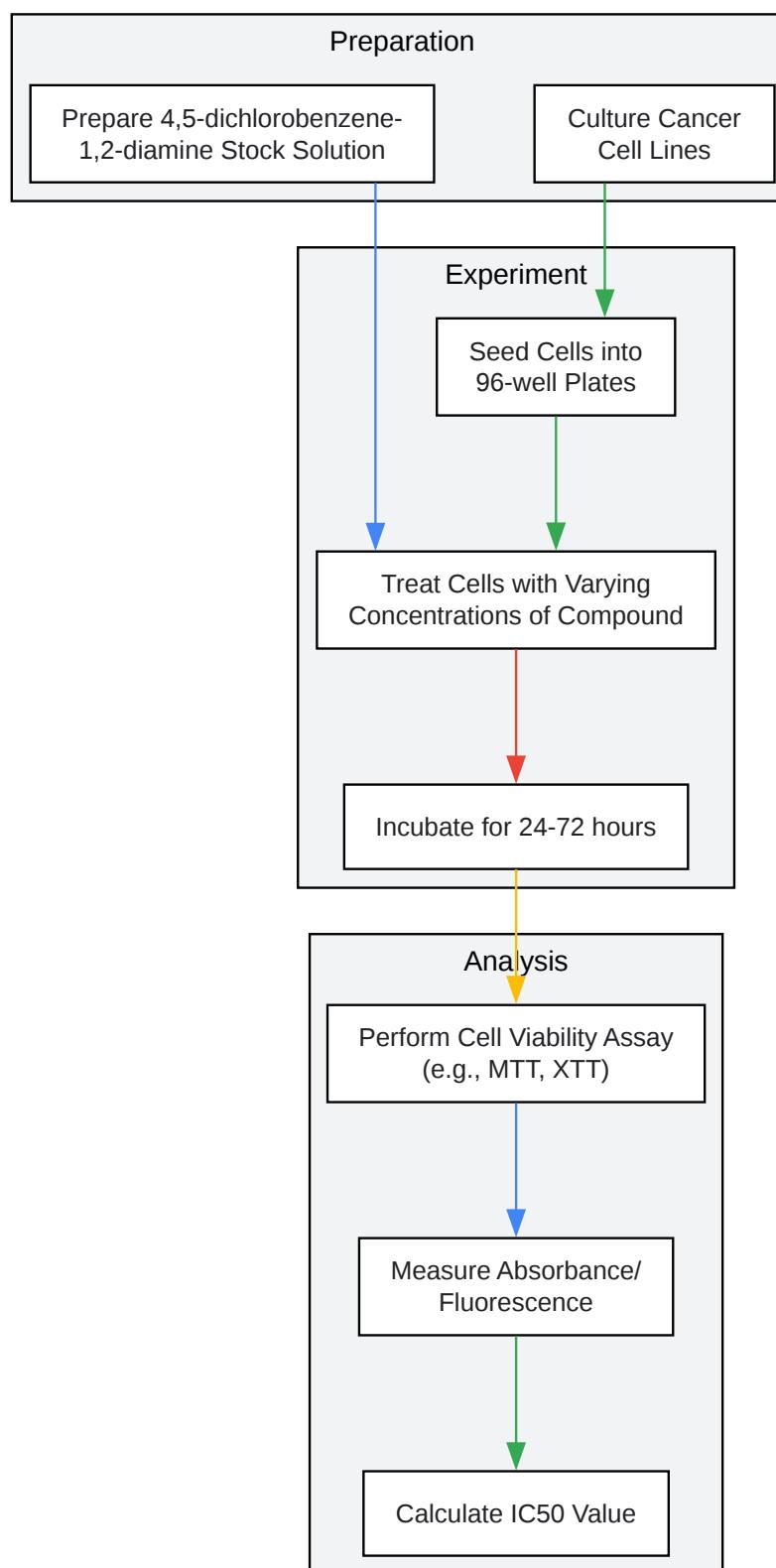
Physicochemical Properties

The following table summarizes the key physicochemical properties of **4,5-dichlorobenzene-1,2-diamine**.

Property	Value	Source(s)
CAS Number	5348-42-5	[1] [2] [3] [4] [6]
Molecular Formula	C6H6Cl2N2	[1] [2] [3] [4] [7]
Molecular Weight	177.03 g/mol	[1] [3] [8] [9] [10]
Appearance	Light yellow to brown crystalline powder or chunks.	[1] [5] [1] [5]
Melting Point	158 - 164 °C	[1] [5] [6] [7] [11]
Boiling Point	291.88 °C (rough estimate) to 346.30 °C	[1] [7]
Solubility	Soluble in methanol and Dimethyl sulfoxide (DMSO). Insoluble in water. Moderately soluble in other organic solvents.	[2] [7] [12]
pKa (Predicted)	2.77 ± 0.10	[7]
Flash Point	>110 °C to 163.30 °C	[6]
Density (estimate)	1.4668	[7]
Vapor Pressure	5.79E-05 mmHg at 25°C	[7]

Experimental Protocols and Analytical Methodologies

Detailed experimental protocols for the determination of the physicochemical properties of **4,5-dichlorobenzene-1,2-diamine** are established through standard laboratory methods. While specific research papers detailing these determinations for this particular compound are not readily available, the following outlines the standard methodologies employed.


- Melting Point Determination: The melting point range is determined using a calibrated melting point apparatus. A small, powdered sample is packed into a capillary tube and

heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded.

- Boiling Point Determination: Due to its high boiling point, the boiling point is often estimated or determined under reduced pressure to prevent decomposition. Standard methods involve using a distillation apparatus and correcting the observed boiling point to standard atmospheric pressure.
- Solubility Assessment: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent (e.g., water, methanol, DMSO) and observing its miscibility with agitation at a controlled temperature. Quantitative solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the solute in the filtrate, often using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Purity Analysis (Gas Chromatography - GC): The purity of **4,5-dichlorobenzene-1,2-diamine** is often assessed using Gas Chromatography (GC).[13] A solution of the compound is injected into the GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the column. The resulting chromatogram indicates the purity level.
- Structural Elucidation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure. A ^1H NMR spectrum for **4,5-dichlorobenzene-1,2-diamine** has been documented.[14] This technique provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the arrangement of substituents on the benzene ring.

Logical Workflow and Visualization

Research indicates that 4,5-dichloro-1,2-phenylenediamine is a cytotoxic agent that may inhibit enzymes such as urea amidolyase and fatty acid synthase. It has been shown to cause leukemia cell death and inhibit T-cell proliferation, suggesting its potential in cancer research. The following diagram illustrates a general experimental workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

[Click to download full resolution via product page](#)

Caption: Workflow for Cytotoxicity Assessment.

Conclusion

4,5-dichlorobenzene-1,2-diamine is a chemical intermediate with well-defined physicochemical properties that make it suitable for various applications, particularly in the synthesis of pharmaceuticals. Its cytotoxic properties suggest a potential for further investigation in drug development, especially in the field of oncology. The data and methodologies presented in this guide provide a foundational understanding for researchers and scientists working with this compound. As with any active chemical, appropriate safety precautions should be taken during handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]
- 2. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 3. 4,5-DICHLOROBENZENE-1,2-DIAMINE | CAS 5348-42-5 [matrix-fine-chemicals.com]
- 4. Synthonix, Inc > 5348-42-5 | 4,5-Dichlorobenzene-1,2-diamine [synthonix.com]
- 5. nbinno.com [nbino.com]
- 6. 5348-42-5 Cas No. | 4,5-Dichlorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 7. chembk.com [chembk.com]
- 8. 4,5-dichlorobenzene-1,2-diamine [stenutz.eu]
- 9. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,5-二氯邻苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4,5-二氯邻苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemwhat.com [chemwhat.com]
- 13. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | TCI EUROPE N.V. [tcichemicals.com]

- 14. 4,5-Dichloro-1,2-benzenediamine(5348-42-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 4,5-dichlorobenzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119697#physicochemical-properties-of-4-5-dichlorobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com